molecular formula C12H15BrO2 B034514 Tert-butyl 4-(bromomethyl)benzoate CAS No. 108052-76-2

Tert-butyl 4-(bromomethyl)benzoate

Cat. No. B034514
CAS RN: 108052-76-2
M. Wt: 271.15 g/mol
InChI Key: GSIBTIUXYYFCPU-UHFFFAOYSA-N
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Description

Tert-butyl 4-(bromomethyl)benzoate is a chemical compound with the CAS Number: 108052-76-2 . It has a molecular weight of 271.15 and is used as a synthetic intermediate useful for pharmaceutical synthesis .


Synthesis Analysis

The synthesis of Tert-butyl 4-(bromomethyl)benzoate involves adding 0.56g of tert-butanol, 0.395g of pyridine, and 1.75g of 4-bromomethylbenzoyl chloride in a three-necked flask equipped with a stirrer and thermometer . The reaction is carried out at 10-30°C for 5 hours . After the reaction is complete, 10mL of water is added to the reaction flask, which is then transferred to a separatory funnel and extracted with ethyl acetate .


Molecular Structure Analysis

Tert-butyl 4-(bromomethyl)benzoate contains a total of 30 bonds. There are 15 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ester (aromatic) .


Physical And Chemical Properties Analysis

Tert-butyl 4-(bromomethyl)benzoate has a density of 1.3±0.1 g/cm3 . Its boiling point is predicted to be 320.9±25.0 °C . It has a molar refractivity of 64.5±0.3 cm3 . It has 2 H bond acceptors, 0 H bond donors, and 4 freely rotating bonds .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

Tert-butyl 4-(bromomethyl)benzoate: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its reactive bromomethyl group can undergo further chemical transformations, allowing for the construction of complex molecular architectures found in drugs .

Preparation of Pesticides

This compound serves as an intermediate in the synthesis of certain pesticides. Its ability to act as a precursor for more active molecules makes it crucial in developing new formulations that target specific pests .

Material Science Research

In material science, Tert-butyl 4-(bromomethyl)benzoate can be used to modify the surface properties of materials. By attaching this molecule to polymers or other surfaces, researchers can impart additional functionalities like hydrophobicity or reactivity .

Organic Synthesis Methodology

Researchers utilize this compound to develop new organic synthesis methodologies. Its structure is often involved in testing new catalytic systems or reaction conditions that can be applied to a broader range of substrates .

Molecular Probes Development

Due to its reactive nature, Tert-butyl 4-(bromomethyl)benzoate can be used to create molecular probes. These probes can bind to specific sites within a biological system, allowing scientists to study biological processes in real-time .

Polymer Chemistry

In polymer chemistry, this compound is used to introduce side chains or crosslinking agents into polymers. This modification can change the physical properties of the polymer, such as its elasticity, strength, or degradation rate .

Chemical Education

As a relatively stable and reactive compound, Tert-butyl 4-(bromomethyl)benzoate is also used in chemical education to demonstrate various organic reactions and synthesis strategies to students .

Research in Green Chemistry

Finally, it finds application in green chemistry research, where scientists aim to develop more environmentally friendly chemical processes. Its use in such research contributes to the advancement of sustainable practices in the chemical industry .

properties

IUPAC Name

tert-butyl 4-(bromomethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c1-12(2,3)15-11(14)10-6-4-9(8-13)5-7-10/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSIBTIUXYYFCPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30465188
Record name Tert-butyl 4-(bromomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(bromomethyl)benzoate

CAS RN

108052-76-2
Record name Tert-butyl 4-(bromomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(bromomethyl)benzoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-Bromomethylbenzoyl bromide (13.9 g, 50 mmol, 1.0 eq) was added to 50 mL of DCM, followed by t-butanol (9.6 mL, 100 mmol, 2.0 eq) and the mixture was slowly warmed to room temperature. After 20 hours, the reaction was concentrated under reduced pressure, dissolved into 350 mL EtOAc, washed with 400 mL sat. bicarbonate and 200 mL saturated aqueous NaCl. The organic was dried over MgSO4, filtered, and concentrated under reduced pressure to yield intermediate (19a) as a semisolid (7.3 g).
Quantity
13.9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
9.6 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

N-Bromosuccinimide (NBS) (35.8 g, 0.20 mol) was added in several portions to a solution of 1,1-dimethylethyl 4-methylbenzoate (prepared by the reaction of the respective acid chloride with t-butanol.) (38.0 g, 0.20 mol) and benzoyl peroxide (0.36 g. 1.5 mmol) in carbon tetrachloride (1200 mL) at vigorous reflux. Another portion of benzoyl peroxide (0.36 g. 1.5 mmol) was added just before the final addition of NBS. After the foaming subsided, the reaction mixture was cooled to room temperature, washed with water (2×60 mL) and dried over magnesium sulfate. Filtration and concentration provided an oil that was purified by HPLC on silica gel eluting with a mixture of hexanes and ethyl acetate to give 1,1-dimethylethyl 4-bromomethylbenzoate (21.4 g) in 40% yield.
Quantity
35.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.36 g
Type
reactant
Reaction Step Three
Quantity
0.36 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1200 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

p-Bromomethyl benzoic acid (8.1 g) was refluxed with α,α dichloromethyl methyl ether (50 mL) for 1 h. The reaction mixture was evaporated to dryness, co-distilled with toluene twice and pumped under high vacuum. To the acid chloride redissolved in THF (100 mL) at −78° C. was added potassium tert-butoxide 1M in THF (30 mL) dropwise. Then temperature was raised to −20° C. and stirred for 1 h. The reaction mixture was quenched with NH4OAc and extracted with EtOAc. The organic phase was dried over Na2SO4 and evaporated to yield 50 g of tert-butyl-4-(bromomethyl)benzoate.
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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